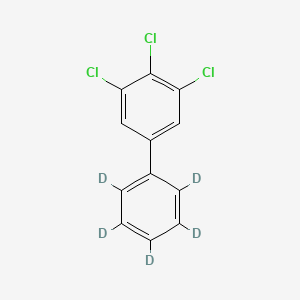

3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5

説明

Contextualizing Polychlorinated Biphenyls (PCBs) within Environmental and Biological Science Research

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were extensively used in various industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and sealants. nih.gov Their chemical stability and resistance to thermal and chemical degradation, the very properties that made them industrially valuable, have also led to their persistence in the environment. nih.govlcms.cz

PCBs are not a single compound but a mixture of up to 209 individual congeners, each with a different number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov This structural diversity results in a wide range of physical and chemical properties, as well as varying degrees of toxicity. nih.gov Due to their lipophilic nature, PCBs tend to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web, posing a threat to wildlife and human health. nih.govlcms.cz Exposure to PCBs has been linked to a variety of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems, and they are considered probable human carcinogens. ntnu.nowa.gov

The global distribution of PCBs, including their presence in remote regions far from their sources, underscores their capacity for long-range environmental transport. lcms.cz This has led to international agreements, such as the Stockholm Convention on Persistent Organic Pollutants, to control and eliminate their production and use. nih.gov Consequently, a significant area of environmental science research is dedicated to monitoring PCB levels in air, water, soil, sediment, and biota to assess contamination levels and the effectiveness of remedial actions. researchgate.net

Role and Significance of Stable Isotope-Labeled Analogues in Contemporary Scientific Inquiry

In analytical chemistry, particularly in the quantification of trace-level contaminants like PCBs, accuracy and precision are of utmost importance. Stable isotope-labeled analogues of target analytes have become essential tools, especially in conjunction with mass spectrometry (MS). researchgate.netnih.gov These are compounds where one or more atoms have been replaced by a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govdspsystems.eu

The fundamental principle behind their use is that a stable isotope-labeled compound is chemically identical to its unlabeled counterpart (the analyte) and thus behaves similarly during sample extraction, cleanup, and chromatographic separation. nih.gov However, due to the mass difference, it can be distinguished by a mass spectrometer. dspsystems.eu

This property makes them ideal internal standards for a technique known as isotope dilution mass spectrometry (IDMS). dspsystems.eunih.gov In IDMS, a known amount of the labeled standard is added to the sample at the beginning of the analytical process. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved, as the ratio remains constant regardless of variations in sample recovery or instrument response. wa.govnih.gov The use of stable isotope-labeled standards is now a cornerstone of reliable quantitative methods for a wide range of compounds, from pharmaceuticals to environmental pollutants. researchgate.net

Specific Focus on 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5 as a Research Tool

This compound is the deuterated form of the PCB congener known as PCB 35 (3,4,5-Trichlorobiphenyl). In this specific molecule, five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. This compound is synthesized specifically for use as an internal standard in research and analytical laboratories.

Below is a table summarizing the key properties of this research compound:

| Property | Value |

| Analyte Name | This compound |

| Synonyms | 1,1'-Biphenyl-2,3,4,5,6-d5, 3',4',5'-trichloro- |

| CAS Number | 93952-22-8 |

| Molecular Formula | C₁₂D₅H₂Cl₃ |

| Molecular Weight | 262.5738 g/mol |

| Accurate Mass | 260.9927 Da |

| Unlabeled CAS Number | 53555-66-1 (for 3,4,5-Trichlorobiphenyl) |

| SIL Type | Deuterium |

| Data sourced from LGC Standards. dspsystems.eu |

The introduction of five deuterium atoms creates a significant mass difference (5 atomic mass units) between the labeled standard and the native PCB 35, allowing for clear differentiation in a mass spectrometer without significant isotopic overlap. lgcstandards.com This makes it an excellent tool for the precise quantification of PCB 35 in complex environmental and biological samples.

Overview of Key Research Areas and Methodological Advancements

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the analysis of PCBs. Key research areas where this and similar deuterated standards are employed include:

Environmental Monitoring: Assessing the extent of PCB contamination in various environmental matrices such as soil, sediment, water, and air. researchgate.netnih.gov Accurate quantification is crucial for determining compliance with regulatory limits and for tracking the fate and transport of these pollutants.

Food Safety: Analyzing food products, particularly fish and other animal-derived foods, for the presence of PCBs to ensure they are safe for consumption.

Human Biomonitoring: Measuring PCB levels in human samples like blood and breast milk to understand exposure levels and to study the correlation between exposure and health outcomes.

Toxicological Studies: Investigating the metabolism and toxic effects of specific PCB congeners in biological systems. lcms.cz

Methodological advancements have been driven by the need for greater sensitivity and selectivity. The coupling of gas chromatography (GC) or liquid chromatography (LC) with tandem mass spectrometry (MS/MS) has become the gold standard for PCB analysis. ntnu.no These techniques, when combined with the use of deuterated internal standards like this compound, offer a robust and reliable approach for generating high-quality data. For instance, methods using GC-MS/MS can achieve very low limits of detection, often in the parts-per-trillion (ppt) range, which is necessary for detecting the trace levels of PCBs typically found in the environment. The use of isotope dilution compensates for matrix effects, which are a common source of inaccuracy in the analysis of complex samples like sediment or biological tissues. wa.govnih.gov

Structure

3D Structure

特性

分子式 |

C12H7Cl3 |

|---|---|

分子量 |

262.6 g/mol |

IUPAC名 |

1,2,3,4,5-pentadeuterio-6-(3,4,5-trichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |

InChIキー |

BSFZSQRJGZHMMV-RALIUCGRSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C(=C2)Cl)Cl)Cl)[2H])[2H] |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Isotopic Labeling of Biphenyls

Strategies for Regioselective Deuteration of Polychlorinated Biphenyl (B1667301) Core Structures

The synthesis of specifically deuterated PCB congeners like 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5 necessitates a high degree of regioselectivity. Two primary cross-coupling strategies are prominently utilized for the construction of the biphenyl core with precise isotopic labeling: the Suzuki-Miyaura coupling and the Ullmann reaction. wikipedia.orgorganic-chemistry.orgharvard.edu

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. For the synthesis of this compound, this would typically involve the reaction of a deuterated phenylboronic acid (e.g., benzene-d5-boronic acid) with a suitably halogenated trichlorobenzene, such as 1-bromo-3,4,5-trichlorobenzene. harvard.edursc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.orgmdpi.com

The Ullmann reaction , a classic method for biaryl synthesis, involves the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of asymmetrically substituted biphenyls, including isotopically labeled ones, particularly when one of the aryl halides is used in excess. wikipedia.org For instance, the coupling of a deuterated iodobenzene (B50100) with a trichloro-iodobenzene in the presence of copper could be a viable, albeit often harsh, route. wikipedia.orgorganic-chemistry.org Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions. wikipedia.org

A plausible synthetic pathway for this compound via Suzuki-Miyaura coupling is outlined below:

Starting Materials:

Benzene-d6 (as the source of the deuterated ring)

1-Bromo-3,4,5-trichlorobenzene

Reaction Steps:

Preparation of Deuterated Phenylboronic Acid: Benzene-d6 is first converted to bromobenzene-d5. This is then reacted with an organolithium reagent followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis to yield benzene-d5-boronic acid.

Suzuki-Miyaura Coupling: The resulting benzene-d5-boronic acid is then coupled with 1-bromo-3,4,5-trichlorobenzene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) to yield the final product, this compound.

Development of Novel Synthetic Pathways for Highly Substituted Deuterated Congeners

The synthesis of highly substituted and specifically deuterated PCB congeners presents significant challenges due to steric hindrance and the need for precise control over the placement of both chlorine and deuterium (B1214612) atoms. Research has focused on developing more efficient and selective synthetic routes.

One promising approach involves a modified Suzuki coupling procedure that utilizes a palladium-dppf catalyst (Pd(dppf)Cl2), which has shown to be effective for the synthesis of various PCB congeners with moderate to good yields. This method offers the advantage of using less air-sensitive catalysts with a longer shelf life compared to traditional palladium catalysts.

Another innovative strategy is the use of a homogeneous palladium-catalyzed dehalogenative deuteration of aryl halides. This method employs a palladium catalyst with zinc acetate (B1210297) as an additive, allowing for the selective deuteration of aryl halides using deuterium gas (D2) under mild conditions. This technique demonstrates excellent functional group compatibility, which is often a limitation in traditional heterogeneous catalytic systems.

While a specific, published synthetic protocol for this compound was not identified in the reviewed literature, the general methodologies of Suzuki-Miyaura and Ullmann couplings provide a strong foundation for its preparation. The choice of starting materials would be critical, for example, coupling benzene-d5-boronic acid with 1-bromo-3,4,5-trichlorobenzene.

Optimization of Deuterium Incorporation and Isotopic Purity

Achieving high levels of deuterium incorporation and ensuring the isotopic purity of the final product are paramount for its use as an internal standard. The primary analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). byjus.com

NMR Spectroscopy is a powerful tool for determining the position and extent of deuteration. harvard.edubyjus.com

¹H NMR can be used to quantify the absence of protons at specific positions, thereby indicating successful deuteration.

²H NMR directly detects the deuterium nuclei, providing a clear signal for the labeled positions. harvard.edu

¹³C NMR can also be used, as the coupling patterns of carbon atoms bonded to deuterium differ from those bonded to hydrogen. mdpi.com

Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS), is essential for determining the isotopic distribution and confirming the molecular weight of the deuterated compound. byjus.comnih.gov By analyzing the mass-to-charge ratio of the molecular ion and its isotopic pattern, the percentage of the desired deuterated species (e.g., d5) versus partially deuterated (d1-d4) or non-deuterated (d0) species can be accurately calculated. byjus.comgoogle.com

The optimization of the synthetic reaction conditions, such as temperature, reaction time, and catalyst loading, is critical to maximize the incorporation of deuterium and minimize isotopic scrambling or back-exchange.

Production of Certified Reference Materials and Internal Standards for Research

The compound this compound is primarily used as an internal standard in analytical laboratories for the quantification of PCB congeners in environmental and biological samples. rsc.org Certified Reference Materials (CRMs) of this compound are produced by specialized chemical companies. The production and certification of these standards involve a rigorous quality control process to ensure their accuracy and reliability.

The process typically includes:

Synthesis and Purification: The deuterated compound is synthesized using methods that ensure high chemical and isotopic purity. Purification is often achieved through techniques like crystallization and chromatography.

Identity and Structure Verification: The chemical structure of the synthesized compound is unequivocally confirmed using techniques such as NMR, MS, and Fourier-transform infrared (FTIR) spectroscopy.

Purity Assessment: The chemical purity is determined using methods like GC-MS or High-Performance Liquid Chromatography (HPLC).

Isotopic Purity Determination: The isotopic enrichment is precisely measured using HRMS and/or NMR to confirm that the deuterium content meets the required specifications (typically >98% or >99%). byjus.com

Concentration Certification: For solution-based CRMs, the concentration is accurately determined, often using gravimetric preparation and confirmed by analytical techniques against a primary standard.

Homogeneity and Stability Studies: The homogeneity of the batch and the long-term stability of the CRM are assessed to ensure its reliability over time.

The final certified value of the CRM is often accompanied by an uncertainty budget, which accounts for all potential sources of error in the characterization process.

Table of Synthetic Approaches for Deuterated Biphenyls

| Synthetic Method | Catalyst/Reagent | Precursors | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Arylboronic acid (deuterated or non-deuterated) and Aryl halide (deuterated or non-deuterated) | High selectivity, good functional group tolerance, mild reaction conditions. harvard.edursc.orgresearchgate.net |

| Ullmann Reaction | Copper | Two Aryl halides (one or both can be deuterated) | Classic method, can be used for symmetric and asymmetric biphenyls, often requires harsh conditions. wikipedia.orgorganic-chemistry.org |

| Homogeneous Dehalogenative Deuteration | Palladium catalyst with Zn(OAc)₂ | Aryl halide, Deuterium gas (D₂) | High isotopic incorporation, excellent functional group compatibility, mild conditions. |

Table of Properties for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₂D₅Cl₃ |

| Molecular Weight | ~262.6 g/mol nih.gov |

| Unlabeled CAS Number | 53555-66-1 |

| Deuterated CAS Number | 93952-22-8 |

| Typical Isotopic Purity | >98% |

| Primary Use | Internal standard for PCB analysis |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Benzene-d5-boronic acid |

| Benzene-d6 |

| Biphenyl |

| 1-Bromo-3,4,5-trichlorobenzene |

| Bromobenzene-d5 |

| Carbon |

| Chlorine |

| Copper |

| Deuterium |

| Deuterium gas |

| Hydrogen |

| 1-Iodo-3,4,5-trichlorobenzene |

| Iodobenzene-d5 |

| Palladium |

| PCB 38 |

| Polychlorinated biphenyl (PCB) |

| Sodium carbonate |

| Toluene |

Sophisticated Analytical Applications in Environmental and Biological Research

Chromatographic Separation and Mass Spectrometric Detection Techniques

The analysis of PCBs and related compounds often involves their separation from intricate mixtures, followed by highly sensitive detection. The isotopic labeling of 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5 makes it an ideal compound for use with various chromatographic and mass spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of persistent organic pollutants like PCBs due to its high separation efficiency and sensitivity. koreascience.krnih.gov In this method, volatile compounds are separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov For trace analysis of PCBs in matrices such as soil, sediment, or aquatic products, GC-MS, particularly when operated in selected ion monitoring (SIM) mode or tandem mass spectrometry (MS/MS) mode, provides excellent sensitivity and selectivity. koreascience.krresearchgate.netosti.gov The use of deuterated standards, such as this compound, is common in these analyses. researchgate.netosti.govnih.gov These standards are introduced into the sample to help quantify the target analytes accurately, even at parts-per-trillion levels. researchgate.net The GC-MS system's detector linearity can be established over several orders of magnitude, allowing for the quantification of contaminants from sub-ppm levels upwards. researchgate.netosti.gov Two-dimensional gas chromatography (GCxGC) coupled with a triple quadrupole mass spectrometer (MS/MS) can even separate up to 198 out of the 209 possible PCB congeners. shimadzu.com

Table 1: Illustrative GC-MS Conditions for PCB Analysis Using a Deuterated Standard

This table outlines typical parameters for a GC-MS method designed for the trace analysis of PCBs, incorporating a deuterated internal standard like this compound.

| Parameter | Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Injection Mode | Splitless | To maximize the transfer of analytes to the column for trace-level detection. vscht.cz |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. nih.govvscht.cz |

| Column | Fused silica (B1680970) capillary column (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film) | Provides high-resolution separation of different PCB congeners. nih.gov |

| Oven Temperature Program | Initial 40-90°C, ramped to 280-300°C | Separates compounds based on their boiling points and interactions with the column's stationary phase. nih.govvscht.cz |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. nih.gov |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that creates reproducible fragmentation patterns for compound identification. nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ratios for the analyte and the internal standard. researchgate.nethpst.cz |

| MS Source Temperature | 280 °C | Maintains the analytes in the gas phase within the ion source. hpst.cz |

| Internal Standard | This compound | Used for quantification and to correct for variations in sample preparation and instrument response. researchgate.netosti.gov |

High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity and Sensitivity

High-resolution mass spectrometry (HRMS) offers significant advantages over standard mass spectrometry by providing highly accurate mass measurements, which allows for the determination of elemental compositions and enhanced differentiation between target analytes and matrix interferences. rsc.orgnih.govuibk.ac.at When analyzing deuterated compounds like this compound, HRMS can be used to determine isotopic purity and confirm structural integrity. rsc.orgnih.gov Techniques such as electrospray ionization coupled with HRMS (ESI-HRMS) are rapid, highly sensitive, and require very low sample volumes for characterizing deuterated compounds. nih.gov In complex analyses where both deuterated and ¹³C-labeled standards are used simultaneously, such as in passive sampling studies, HRMS at resolutions of 35,000 or higher can prevent spectral interferences that might otherwise lead to systematic errors in quantification. rsc.orgresearchgate.net This high resolving power is crucial for distinguishing between the analyte and its isotopically labeled standard, especially when there is a potential for in-source fragmentation and loss of deuterium (B1214612) from the standard. rsc.orgresearchgate.net

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Metabolites or Precursors

While GC-MS is ideal for volatile PCBs, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for analyzing more polar compounds, such as PCB metabolites or precursors, in biological and environmental samples. nih.govuibk.ac.atdtu.dk LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is used to quantify metabolites like hydroxylated PCBs or other degradation products in matrices such as human urine. researchgate.net The use of stable isotope-labeled internal standards, including deuterated compounds, is a cornerstone of accurate quantification in LC-MS/MS analysis. cerilliant.com These standards co-elute with the target analyte and can compensate for matrix effects and variations in ionization efficiency, which are common challenges in LC-MS. cerilliant.comtexilajournal.com The development of LC-MS methods for metabolites often involves careful optimization of chromatographic conditions and mass spectrometer parameters to achieve the necessary sensitivity and specificity. researchgate.net For instance, a method for the chlorpyrifos (B1668852) metabolite 3,5,6-trichloro-2-pyridinol (B117793) in urine used LC-MS/MS with an electrospray ionization (ESI) source in negative ion mode for detection. researchgate.net

Methodologies Utilizing this compound as an Internal/Surrogate Standard

The primary application of this compound is as an internal or surrogate standard in quantitative analytical methods. Its chemical properties are nearly identical to the non-deuterated target analyte, but its increased mass allows it to be distinguished by a mass spectrometer.

Quantitative Analytical Method Development and Validation in Complex Research Matrices

The development and validation of robust analytical methods are essential for generating reliable data, especially when dealing with complex matrices like food, soil, or biological fluids. researchgate.netcampilab.by Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative analysis. uu.nl The process of method validation involves several key steps:

Identification of a Surrogate: A suitable surrogate compound must be chosen that is stable under field and freezer storage conditions and has validated, reproducible, and sensitive analytical methods. exposuretf.com

Calibration: Calibration curves are constructed by analyzing standards at multiple concentration levels. campilab.bynih.gov When using a SIL-IS, the ratio of the analyte response to the internal standard response is plotted against the analyte concentration.

Precision and Accuracy: The method's precision (repeatability and reproducibility) and accuracy (trueness) are assessed by analyzing quality control (QC) samples at different concentrations. mmu.ac.uk The use of a SIL-IS typically improves these metrics. researchgate.net

Linearity and Detection Limits: The linear range of the assay and its limit of detection (LOD) are determined to define the method's quantitative capabilities. mmu.ac.uk

Table 2: Key Parameters in Analytical Method Validation Using a Deuterated Internal Standard

This table summarizes the critical parameters evaluated during the validation of a quantitative method that employs a deuterated internal standard.

| Validation Parameter | Description | Role of this compound |

| Accuracy (Bias) | The closeness of the mean test results to the true value. | Corrects for systematic errors in sample processing and analysis, bringing the measured value closer to the true value. texilajournal.comclearsynth.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes variability from sample preparation and instrument injection, leading to lower relative standard deviations (RSDs). researchgate.netscispace.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Ensures a consistent response ratio between the analyte and the standard across the calibration range. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | The stable signal of the internal standard helps in reliably identifying low-level analyte signals near the background noise. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mmu.ac.uk | Improves the accuracy and precision at low concentrations, allowing for a lower and more reliable LOQ. |

| Ruggedness | The reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. | Provides a constant reference point that makes the method less susceptible to minor variations in experimental conditions. |

Strategies for Compensating for Matrix Effects and Enhancing Analytical Reproducibility

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. nih.govnih.gov These effects can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov The use of a co-eluting, isotopically labeled internal standard like this compound is the most effective strategy to compensate for these effects. texilajournal.comresearchgate.netuu.nl Because the internal standard and the analyte have nearly identical physicochemical properties and retention times, they experience the same degree of ion suppression or enhancement. nih.gov By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is largely canceled out, significantly improving the accuracy and reproducibility of the results. clearsynth.comnih.gov While deuterated standards are highly effective, it is important to note that in some LC-MS applications, slight chromatographic separation between the deuterated standard and the analyte can occur, which may lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. nih.govmyadlm.org However, for many applications, especially in GC-MS, this effect is minimal, and the use of such standards is considered the best practice for achieving high-quality quantitative data. researchgate.netnih.gov

Interlaboratory Study Designs and Performance Evaluation for PCB Analysis in Research

The design of an interlaboratory study for PCB analysis typically involves a coordinating body that prepares and distributes homogeneous test materials to a number of participating laboratories. nist.gov These materials can be real-world samples, such as sediments, soils, or biological tissues, or synthetic samples fortified with a known concentration of specific PCB congeners. researchgate.net

A critical component in the analysis of PCBs by methods like gas chromatography-mass spectrometry (GC-MS) is the use of internal standards. Isotopically labeled compounds, such as this compound, are ideal for this purpose. epa.goveurofins.nl This specific deuterated standard is chemically identical to its non-labeled counterpart, 3,4,5-Trichlorobiphenyl, but has a different mass due to the replacement of hydrogen atoms with deuterium on one of the phenyl rings. When added to a sample at the beginning of the analytical process, it experiences the same potential losses during extraction, cleanup, and injection as the target analytes. By measuring the ratio of the native analyte to the labeled internal standard, analysts can correct for variations in analytical recovery and instrument response, which is a crucial step for achieving high accuracy and precision. dspsystems.eu This correction is paramount in interlaboratory studies to ensure that reported differences in results are due to actual variations in laboratory performance and not procedural inconsistencies.

Performance evaluation is conducted by comparing the results submitted by each laboratory against a reference value. nih.gov This reference value can be a certified value if a standard reference material is used, or a consensus value derived from the statistical analysis of all participant results. researchgate.net Statistical metrics, such as z-scores, are commonly used to provide a standardized assessment of each laboratory's performance, highlighting any significant deviations from the expected value. researchgate.net

| Study Phase | Description of Activities | Role of this compound |

|---|---|---|

| Preparation | A reference laboratory prepares a large, homogeneous batch of sediment material. The sediment is fortified with a known mixture of PCB congeners (e.g., Aroclor 1254). | Not directly involved in this phase. |

| Distribution | Aliquots of the homogenized sediment are sent to participating laboratories. Each lab also receives a high-purity solution of this compound to be used as an internal standard. | Provided as a standardized solution to ensure all labs use the same internal standard. |

| Analysis | Each laboratory extracts the PCBs from the sediment and analyzes the extract using their in-house GC-MS method. A precise amount of the internal standard is added to each sample prior to extraction. | Added to samples to correct for analyte loss during sample preparation and for variations in instrument response. |

| Reporting | Laboratories report the concentrations of specific PCB congeners, with results corrected using the recovery data from the internal standard. | The recovery percentage of the internal standard is often reported as a quality control metric. |

| Evaluation | The study coordinator compares the results from all labs to the consensus or certified values. Performance is assessed using statistical tools like z-scores. | Ensures that the comparison of laboratory performance is based on accurate, recovery-corrected data. |

Compound-Specific Isotope Analysis (CSIA) Research Applications

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool that measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) for individual organic compounds in a sample. it2isotopes.comenviro.wikisiremlab.com This technique provides a unique isotopic signature for each compound, which can offer profound insights into its origins, environmental fate, and the transformation processes it has undergone. researchgate.netitrcweb.orgnih.gov For persistent organic pollutants like PCBs, CSIA has become indispensable for moving beyond simple concentration measurements to understand the biogeochemical behavior of these contaminants. researchgate.net

Tracing Biogeochemical Transformation Pathways and Isotopic Fractionation

Many chemical and biological reactions that transform contaminants in the environment proceed at slightly different rates for molecules containing heavy versus light isotopes. enviro.wiki This phenomenon, known as the kinetic isotope effect, leads to a change, or fractionation, in the isotopic composition of the remaining pool of the contaminant. dtic.mil By measuring this isotopic fractionation, researchers can identify the specific degradation pathways affecting PCBs in the environment. enviro.wikihanyang.ac.kr

Research has demonstrated that different transformation processes leave distinct isotopic footprints:

Microbial Biodegradation: The microbial breakdown of PCBs in aerobic environments or the metabolic processes in organisms like fish can lead to a progressive enrichment of the heavier carbon isotope (¹³C) in the remaining, untransformed PCB congeners. researchgate.net This is because microorganisms often preferentially metabolize the molecules containing the lighter ¹²C isotope.

Reductive Dechlorination: In anaerobic sediments, a key degradation process for PCBs is microbial reductive dechlorination. Studies have shown that this process can create new PCB congeners that are isotopically lighter (depleted in ¹³C) than native PCBs with a similar level of chlorination found in the original commercial mixtures. acs.org However, some research has also found an absence of significant carbon or chlorine isotope fractionation during specific reductive dechlorination pathways, a finding that itself can be used to discriminate this biological activity from other transformation processes. acs.orgresearchgate.net

Photodegradation: The breakdown of PCBs by sunlight (photolysis) also induces isotopic fractionation. The extent of carbon and chlorine isotope fractionation has been shown to vary depending on the environmental medium in which the reaction occurs. acs.org

| Transformation Process | Environmental Compartment | Observed Isotopic Shift in Residual PCBs (δ¹³C) | Reference |

|---|---|---|---|

| Metabolism in Biota | Fish Tissue | Enrichment (Heavier) | researchgate.net |

| Microbial Degradation | Sediment | Enrichment (Heavier) | researchgate.net |

| Microbial Reductive Dechlorination | Sediment | Depletion (Lighter) for produced congeners | acs.org |

| UV-Photolysis | Hexane, Methanol/Water | Enrichment (Heavier) | acs.org |

Source Apportionment Studies Using Isotopic Signatures in Environmental Research

A significant challenge in environmental forensics is to identify the origin of contaminants, especially when multiple potential sources exist. it2isotopes.comitrcweb.org CSIA provides a robust solution for fingerprinting and apportioning sources of PCB contamination. frtr.gov This capability stems from the fact that commercial PCB mixtures, which were sold under various trade names like Aroclor (USA), Clophen (Germany), and Delor (Czechoslovakia), possess distinct isotopic signatures. itrcweb.orgnih.gov These differences arise from variations in the raw materials and manufacturing processes used by different companies. frtr.gov

Studies have shown that the stable carbon isotope ratios (δ¹³C) of individual PCB congeners can differ significantly among these technical mixtures. nih.gov For example, research has identified distinct δ¹³C values in PCB preparations from Eastern European countries compared to others. nih.gov This intrinsic isotopic signature is transferred into the environment and can be maintained through the food chain. researchgate.net

Therefore, by analyzing the isotopic composition of PCBs found in contaminated samples (e.g., soil, water, or biota), researchers can match them to the isotopic signatures of known source materials. researchgate.net This allows for the confident identification of pollution sources, which is crucial for assigning liability and designing effective remediation strategies. CSIA can successfully distinguish between sources even in complex scenarios where traditional concentration-based fingerprinting techniques fail due to environmental weathering and degradation of the PCBs. researchgate.net

| PCB Congener | Technical Mixture | δ¹³C Value (‰) | Reference |

|---|---|---|---|

| Trichlorobiphenyls | Delors | -34.4 | nih.gov |

| Trichlorobiphenyls | Sovol | -22.0 | nih.gov |

| Various Congeners | Aroclor 1242 | Generally decrease with increasing chlorination | acs.org |

| Various Congeners | Aroclor 1254 | Generally decrease with increasing chlorination | acs.org |

Mechanistic Investigations of Environmental Fate and Transport

Abiotic Transformation Pathways in Model Systems

Abiotic processes, including photochemical and chemical degradation, play a significant role in the transformation of PCBs in the environment. These pathways are influenced by various environmental factors such as sunlight intensity, pH, and the presence of other chemical species.

The photochemical degradation of PCBs is a key abiotic transformation process in aquatic and atmospheric environments. The absorption of solar radiation can lead to the cleavage of carbon-chlorine bonds, resulting in the dechlorination of the biphenyl (B1667301) structure. The presence of dissolved organic matter (DOM) in aquatic systems can significantly influence the phototransformation of PCBs through the production of reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as excited triplet states of DOM.

Research on 2,4',5-trichlorobiphenyl (B150608) (PCB 31), a compound structurally similar to the non-deuterated counterpart of the subject compound, has shown that its photodegradation is significantly accelerated in the presence of humic substances. A study demonstrated that the photodegradation of PCB 31 followed pseudo-first-order kinetics, with the rate being dependent on the concentration and type of dissolved organic matter. nih.gov In this particular study, hydroxyl radicals and singlet oxygen were identified as the primary reactive species responsible for the degradation, accounting for 35.1% and 47.1% of the degradation, respectively. nih.gov The proposed degradation pathways involved hydroxylation and the formation of chlorobenzoic acids. nih.gov

Table 1: Factors Influencing Photochemical Degradation of Trichlorobiphenyls

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Dissolved Organic Matter (DOM) | Accelerates degradation through photosensitization | nih.gov |

| Hydroxyl Radicals (•OH) | Major reactive species leading to degradation | nih.gov |

| Singlet Oxygen (¹O₂) | Important reactive species in the degradation process | nih.gov |

Polychlorinated biphenyls are generally characterized by their high chemical stability, which contributes to their persistence in the environment. usgs.govmdpi.com They are notably resistant to hydrolysis under normal environmental pH conditions (pH 5-9). This stability is attributed to the strength of the carbon-chlorine bonds and the steric hindrance provided by the biphenyl structure.

However, under alkaline conditions, PCBs can undergo hydrolysis. Studies have shown that increasing the pH can stimulate alkaline hydrolysis reactions, leading to the degradation of chlorinated compounds. researchgate.net While specific studies on 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5 are not available, research on other PCBs indicates that the rate of hydrolysis is generally slow in environmental matrices. The low water solubility of PCBs also limits their interaction with water molecules, further reducing the potential for hydrolysis. wikipedia.org

Abiotic dechlorination can also occur through chemical reduction. For example, zero-valent iron (nZVI) has been shown to be effective in dechlorinating PCBs in contaminated soils and sediments. frontiersin.org This process involves the transfer of electrons from the zero-valent metal to the PCB molecule, leading to the removal of chlorine atoms. frontiersin.org

Biotransformation and Biodegradation Mechanism Research

Microbial transformation is a critical process in the ultimate breakdown of PCBs in the environment. Both aerobic and anaerobic microorganisms have been shown to degrade PCBs, although the extent of degradation is highly dependent on the degree of chlorination and the specific congener structure.

The biodegradation of PCBs often occurs through a two-stage process involving anaerobic and aerobic microorganisms. wikipedia.org

Anaerobic Degradation: Under anaerobic conditions, highly chlorinated PCBs can undergo reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. nih.gov This process is carried out by halorespiring bacteria that use chlorinated compounds as electron acceptors. wikipedia.org Reductive dechlorination is a crucial first step as it reduces the toxicity of the PCB congeners and makes them more susceptible to subsequent aerobic degradation. nih.gov

Aerobic Degradation: Less chlorinated PCBs, typically those with five or fewer chlorine atoms, can be degraded by aerobic bacteria. wikipedia.org The primary pathway for aerobic degradation is the biphenyl dioxygenase (bph) pathway. In this pathway, a dioxygenase enzyme introduces two hydroxyl groups onto the biphenyl rings, leading to the formation of a dihydroxylated intermediate. nih.gov This intermediate then undergoes ring cleavage and further degradation to yield intermediates of central metabolism, such as acyl-CoA and carbon dioxide. wikipedia.org

Facultative anaerobic bacteria have also been identified that are capable of degrading PCBs under both anaerobic and aerobic conditions, offering a potentially more efficient bioremediation strategy. nih.gov

Table 2: Microbial Degradation of PCBs

| Condition | Primary Mechanism | Key Enzymes/Processes | References |

|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Halorespiration | wikipedia.orgnih.gov |

While this compound is not a chiral compound, the study of enantioselective biotransformation of chiral PCBs provides valuable insights into the stereospecific interactions between these contaminants and biological systems. Many PCB congeners are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Although they are produced and released into the environment as racemic mixtures (equal amounts of both enantiomers), non-racemic mixtures are frequently detected in biota. This indicates that biological processes can preferentially metabolize or accumulate one enantiomer over the other.

Studies have demonstrated the enantioselective biotransformation of chiral PCBs in various organisms, including microorganisms, fish, and mammals. More recently, research has shown that plants, such as poplars, can also enantioselectively biotransform chiral PCBs. For example, in hydroponic experiments, poplar plants were shown to preferentially remove one enantiomer of PCB 95 (2,2',3,5',6-pentachlorobiphenyl). This enantioselective metabolism was observed within the plant tissues, suggesting the involvement of specific enzymatic processes. Such studies highlight the stereospecific nature of biological degradation pathways, which could have implications for the fate of other PCB congeners.

The identification of metabolites is crucial for elucidating the degradation pathways of PCBs. In the case of trichlorobiphenyls, several degradation intermediates have been identified in laboratory studies.

Under aerobic conditions, the degradation of trichlorobiphenyls via the biphenyl dioxygenase pathway is expected to produce chlorinated benzoic acids as key intermediates. For example, the degradation of 2,4',5-trichlorobiphenyl (PCB 31) has been shown to yield 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid. nih.gov Hydroxylated PCBs (OH-PCBs) are also common metabolites formed during the initial stages of aerobic degradation. nih.govacs.org

Under anaerobic conditions, the primary metabolites are less chlorinated PCB congeners resulting from reductive dechlorination. The specific daughter products depend on the chlorine substitution pattern of the parent congener and the specificity of the dechlorinating microorganisms.

The deuterated phenyl ring in this compound would be expected to remain intact during the initial stages of degradation, with the primary transformation being the removal of chlorine atoms from the non-deuterated ring.

Table 3: Common Microbial Metabolites of Trichlorobiphenyls

| Degradation Pathway | Common Metabolites |

|---|---|

| Aerobic | Chlorobenzoic acids, Hydroxylated PCBs (OH-PCBs) |

Computational Modeling of Environmental Distribution and Persistence

Computational modeling serves as a critical tool in understanding and predicting the environmental behavior of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). For the specific deuterated congener, this compound, these models integrate its unique physicochemical properties to forecast its journey through and residence time in various environmental compartments.

Development and Application of Multimedia Fate Models (MFMs) for PCBs

Multimedia fate models (MFMs) are sophisticated computational frameworks designed to simulate the movement and accumulation of chemicals throughout the environment, including air, water, soil, and biota. nih.govepa.gov The development of these models for PCBs arose from the need to understand the global distribution and long-term persistence of these compounds far from their original sources. rsc.orgnih.gov

MFMs operate by dividing the environment into a series of interconnected compartments. epa.gov The transfer of a chemical between these compartments is governed by a set of mathematical equations that describe key environmental processes such as advection, dispersion, partitioning, and degradation. epa.gov For PCBs, these models must account for properties like low water solubility, high lipophilicity, and resistance to degradation. nih.govclu-in.org

The application of MFMs to PCBs has yielded significant insights. For instance, the BETR Global model was used to assess how climate change might alter the global distribution of PCB 28 and PCB 153, finding that rising temperatures increase volatilization and enhance transport from temperate regions to the Arctic. nih.gov Another example is the Nested Exposure Model (NEM), which links global emissions to ecosystem exposure with high spatial resolution, demonstrating that atmospheric transport is the primary source of PCBs in remote areas. rsc.orgrsc.org Dynamic MFMs are particularly crucial as they can handle the temporal and spatial variations in emissions and environmental conditions, though this complexity often requires advanced numerical methods to solve the underlying equations efficiently. nih.govacs.org

For this compound, an MFM would be parameterized with its specific physicochemical properties (e.g., vapor pressure, octanol-air and octanol-water partition coefficients). The model would then simulate its distribution, predicting its likely accumulation points and persistence in different environmental media. The deuteration of the compound would subtly influence these parameters, a factor that can be incorporated into advanced models.

Table 1: Key Processes Simulated in Multimedia Fate Models (MFMs) for PCBs

| Process | Description | Relevant Environmental Compartments |

| Emission | Entry of the compound into the environment from primary or secondary sources. | Air, Water, Soil |

| Advection | Transport with the bulk flow of a fluid. | Air (wind), Water (currents) |

| Dispersion | Spreading of the compound from areas of high to low concentration. | Air, Water |

| Partitioning | Distribution of the compound between different phases (e.g., dissolved in water vs. sorbed to sediment). | Air-Water, Water-Sediment, Soil-Air |

| Deposition | Removal from the atmosphere onto surfaces. | Water, Soil, Vegetation |

| Degradation | Breakdown of the compound through biological or chemical processes. | All compartments |

Theoretical Studies on Atmospheric Transport and Deposition Processes

The long-range atmospheric transport (LRAT) is the primary mechanism for the global distribution of PCBs, enabling them to contaminate remote ecosystems like the Arctic, far from industrial sources. nih.govacs.orgresearchgate.netacs.org Theoretical studies and models of these processes are fundamental to understanding the environmental reach of compounds such as 3,4,5-Trichlorodiphenyl.

Atmospheric transport is governed by factors including a compound's volatility, which is temperature-dependent, and meteorological conditions like wind speed and direction. nih.govntnu.no PCBs evaporate from surfaces at higher temperatures and can then be carried long distances by wind currents. ntnu.no As contaminated air masses move to cooler, higher latitudes, the lower temperatures cause the PCBs to condense and be deposited onto land and water surfaces. acs.org This process, known as "global fractionation" or the "grasshopper effect," leads to the enrichment of certain PCB congeners in polar regions. acs.org

Deposition from the atmosphere occurs through two main processes:

Dry Deposition: The direct transfer and settling of particles and gases onto surfaces. Diffusive gas exchange is a significant component of this process. researchgate.net

Wet Deposition: The removal of PCBs from the atmosphere by precipitation (rain or snow).

Modeling studies, such as the global atmospheric transport model presented by Selin et al. (2016), are used to estimate global budgets for specific PCB congeners and test hypotheses about their transport. copernicus.org These models show that congeners with different properties exhibit varying potentials for LRAT. copernicus.org For 3,4,5-Trichlorodiphenyl, its three chlorine atoms give it intermediate volatility, making it susceptible to LRAT. Theoretical models predict that its journey would be a cycle of volatilization in warmer regions and deposition in cooler ones, with net deposition dominating in the Arctic and net volatilization occurring in tropical areas. acs.orglancs.ac.uk

Influence of Molecular Structure and Isotopic Substitution on Environmental Partitioning

The environmental partitioning of a PCB congener—its distribution between air, water, soil, sediment, and biota—is dictated by its physicochemical properties, which are a direct function of its molecular structure. clu-in.orgmdpi.com Isotopic substitution, while not changing the chemical identity, can introduce subtle but measurable effects on this partitioning behavior. icm.edu.pl

Influence of Molecular Structure The number and position of chlorine atoms on the biphenyl rings are the most critical structural features influencing a PCB's behavior. nih.govnm.gov

Chlorination Level: Generally, as the number of chlorine atoms increases, water solubility and vapor pressure decrease, while the octanol-water partition coefficient (Kow) and affinity for sorption to organic matter increase. nih.govnm.gov This means more highly chlorinated PCBs are less mobile in water and air but bind more strongly to soil, sediments, and fatty tissues. nm.gov 3,4,5-Trichlorodiphenyl, with three chlorine atoms, possesses intermediate properties compared to the full range of 209 congeners.

Chlorine Position: The planarity of the molecule, which is influenced by the number of chlorine atoms in the ortho positions, also affects its properties. Coplanar PCBs (those with zero or one ortho-chlorine) can interact more strongly with surfaces and are often more resistant to degradation. mdpi.comresearchgate.net

Table 2: Predicted Influence of Structural Properties on Environmental Partitioning

| Property | Influence of Increasing Chlorination | Implication for 3,4,5-Trichlorodiphenyl |

| Water Solubility | Decreases | Low water solubility, favoring partitioning to solids. |

| Vapor Pressure | Decreases | Moderate volatility, allowing for atmospheric transport. |

| Kow (Octanol-Water Partition Coefficient) | Increases | High lipophilicity, leading to bioaccumulation in organisms. unh.edu |

| Koc (Organic Carbon-Water Partitioning Coefficient) | Increases | Strong sorption to soil and sediment organic matter. mdpi.comnm.gov |

Influence of Isotopic Substitution The replacement of five hydrogen atoms with deuterium (B1214612) (a heavier isotope of hydrogen) in this compound introduces an "isotope effect." icm.edu.pl This effect stems from the mass difference between hydrogen and deuterium, which alters the vibrational energies of the molecule's chemical bonds. youtube.com

In the context of environmental partitioning, this can lead to isotope fractionation, where the lighter (non-deuterated) and heavier (deuterated) isotopologues distribute themselves slightly differently between environmental phases. acs.orgnih.gov For example, during evaporation from water to air, a process critical for atmospheric transport, heavier isotopologues may evaporate at a slightly slower rate than their lighter counterparts. nih.gov This is known as a normal isotope effect. nih.gov While often small for physical processes, these effects can be significant enough to be measured and are crucial for interpreting data from compound-specific isotope analysis (CSIA), a technique used to trace the sources and degradation pathways of contaminants. nih.govnih.gov For this compound, its increased mass due to deuterium substitution would be expected to slightly decrease its volatility and potentially alter its partitioning coefficients compared to the non-deuterated 3,4,5-Trichlorodiphenyl, an effect that can be predicted and studied using quantum-chemical models. mdpi.com

Research into Biological Disposition and Mechanistic Metabolism in Experimental Models

Elucidation of Metabolic Pathways in In Vitro and Animal Systems

The biotransformation of PCBs is a complex process that determines the persistence, accumulation, and potential toxicity of these compounds. nih.govresearchgate.net Metabolism is generally considered a detoxification process because it facilitates the excretion of the compounds from the body. nih.gov However, this process can also lead to the formation of reactive metabolites that may be more toxic than the parent compound. nih.govnih.gov

The initial and rate-limiting step in the metabolism of PCBs is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govresearchgate.netmdpi.com These enzymes are predominantly located in the endoplasmic reticulum of liver cells but are also present in other tissues. mdpi.com The CYP-dependent metabolism of xenobiotics is largely attributed to polymorphic and inducible enzymes, which can lead to significant variations in metabolic rates. mdpi.com

Different CYP isozymes exhibit varying selectivity and efficiency in metabolizing specific PCB congeners. For lower-chlorinated PCBs, enzymes such as those in the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies are particularly important. nih.govresearchgate.netnih.gov For instance, studies on 2,3',4',5-tetrachlorobiphenyl (B1594203) in rat, guinea pig, and hamster liver microsomes have shown species-specific differences in hydroxylation patterns, which are attributable to the involvement of different CYP isoforms. nih.gov In humans, CYP3A4 is a major enzyme involved in the metabolism of non-coplanar PCBs. researchgate.net The metabolism of trichloroethylene, another chlorinated compound, has been shown to be dependent on CYP2E1, highlighting the specific roles different CYPs can play. nih.gov The position of chlorine atoms on the biphenyl (B1667301) rings significantly influences which CYP enzymes are involved and where the oxidation occurs. nih.govnih.gov

The primary oxidative reaction is hydroxylation, which involves the insertion of a hydroxyl group onto the PCB molecule. mdpi.com This can occur either through the formation of an unstable arene oxide intermediate or by direct insertion of an oxygen atom. nih.govnih.gov

Following oxidation, the primary stable metabolites formed are hydroxylated PCBs (OH-PCBs). nih.govnih.gov The use of isotopically labeled tracers, such as deuterium-labeled PCBs, is instrumental in identifying and quantifying these metabolites in complex biological samples. researchgate.net These tracers allow researchers to distinguish the metabolites of the administered compound from other background contaminants.

OH-PCBs have been identified in various biological matrices, including blood, in both animal studies and human populations. nih.govnih.gov The structure of the parent PCB congener dictates the resulting OH-PCB structure. nih.gov For example, 4-OH-CB109 (4-OH-2,3,3',4',5-pentachlorobiphenyl) has been identified as a major metabolite in Inuit blood samples. nih.gov

In addition to hydroxylation, dechlorination has been identified as a metabolic pathway for PCBs. acs.org Studies using human-relevant cell lines, such as HepG2 cells, have provided evidence for the formation of dechlorinated OH-PCB metabolites from a parent PCB congener. acs.org This finding demonstrates that the metabolism of lower-chlorinated PCBs in human-relevant models can involve the removal of chlorine atoms, a pathway not previously reported in humans. acs.org

| Metabolite Class | Formation Pathway | Key Enzymes | Significance | Reference |

|---|---|---|---|---|

| Hydroxylated PCBs (OH-PCBs) | Oxidation of the parent PCB | Cytochrome P450 (e.g., CYP1A, CYP2B, CYP3A) | Primary metabolites; can be more toxic or more easily excreted than parent compound. | nih.govresearchgate.netnih.gov |

| Dechlorinated Metabolites | Reductive dechlorination, often followed by hydroxylation | Not fully characterized | Alters the chlorination pattern and toxicity profile of the compound. | acs.org |

| Sulfate (B86663) Conjugates | Sulfation of OH-PCBs | Sulfotransferases (SULTs) | Increases water solubility, facilitating excretion; a major pathway for lower-chlorinated PCBs. | uiowa.edunih.gov |

| Glucuronide Conjugates | Glucuronidation of OH-PCBs | UDP-glucuronosyltransferases (UGTs) | Increases water solubility for excretion, though may be a minor pathway compared to sulfation for some PCBs. | acs.orguiowa.edunih.gov |

After the initial hydroxylation, OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body. nih.govacs.orgyoutube.com The two main conjugation pathways for OH-PCBs are sulfation and glucuronidation. nih.govresearchgate.net

Sulfation is catalyzed by sulfotransferase (SULT) enzymes and involves the addition of a sulfonate group to the hydroxyl group of the OH-PCB. researchgate.netnih.gov Recent studies have shown that sulfation is a major metabolic pathway for lower-chlorinated PCBs in both in vitro and in vivo models. uiowa.edunih.gov In rats exposed to 4-chlorobiphenyl (B17849) (PCB3), sulfate conjugates were found to be the major urinary metabolites. uiowa.edu Furthermore, PCB sulfates have been detected in human serum, suggesting this is a relevant pathway in humans. nih.gov

Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, involves the attachment of a glucuronic acid molecule to the OH-PCB. researchgate.netnih.gov While also a pathway for excretion, studies suggest that for some lower-chlorinated PCBs, it may be a less prominent route compared to sulfation. uiowa.edu For example, in rats exposed to PCB3, glucuronides were considered minor metabolites. uiowa.edu However, potential glucuronic acid conjugates have been detected in human serum samples. nih.gov

Isotope tracing is a fundamental technique for studying metabolism, allowing for the tracking of labeled atoms as they are incorporated into various metabolites through biochemical reactions. nih.gov This method is essential for measuring the contribution of a substrate to downstream products and for quantitative metabolic flux analysis. nih.gov

Molecular and Cellular Mechanisms of Interaction in Research Models

Beyond metabolic transformation, PCBs can exert biological effects by interacting with cellular components, including enzymes and receptors. These interactions can lead to changes in cellular function.

A well-documented effect of PCBs is their ability to induce the expression of drug-metabolizing enzymes, particularly CYP enzymes. nih.govnih.govepa.gov This induction means that exposure to a PCB can increase the synthesis and concentration of these enzymes in the liver and other tissues. bioivt.com This can have significant consequences, as it may accelerate the metabolism of the PCB itself or other co-administered compounds. youtube.com For example, pretreatment of rats with 3,4,5,3',4'-pentachlorobiphenyl resulted in a marked induction of liver microsomal cytochrome P-450. nih.gov The induction potential of different PCB congeners varies and is related to their chemical structure. epa.gov

In addition to induction, PCBs and their metabolites can also inhibit enzyme activity. researchgate.netxenotech.com OH-PCBs, in particular, have been shown to be potent inhibitors of certain enzymes. researchgate.net For example, a study investigating a series of OH-PCBs found that they could inhibit both sulfotransferase and glucuronosyltransferase enzymes in channel catfish intestinal preparations. researchgate.net Notably, the OH-PCBs were more potent inhibitors of glucuronosyltransferase than sulfotransferase. researchgate.net Such inhibition can disrupt the normal metabolism of both endogenous substances and other xenobiotics, potentially leading to adverse effects. mdpi.comresearchgate.net In vitro enzyme inhibition and induction studies are standard methods used to evaluate the potential for such drug-drug or chemical-drug interactions. bioivt.comxenotech.comxenotech.com

| Interaction | Mechanism | Key Molecules | Consequence | Reference |

|---|---|---|---|---|

| Enzyme Induction | Increased synthesis of enzyme protein, often via receptor activation (e.g., AhR). | Parent PCBs (e.g., 3,4,5,3',4'-pentachlorobiphenyl) | Accelerated metabolism of the PCB and other xenobiotics; altered steroid homeostasis. | nih.govnih.govepa.gov |

| Enzyme Inhibition | Directly or indirectly blocking the active site of an enzyme. | Hydroxylated PCBs (OH-PCBs) | Decreased metabolism of other compounds, potentially increasing their bioavailability and toxicity. | researchgate.net |

Receptor Binding and Signaling Pathway Perturbation Studies in Cellular Assays

The interaction of 3,4,5-Trichlorobiphenyl and its metabolites with cellular receptors is a primary mechanism initiating a cascade of toxicological effects. These interactions can lead to the disruption of normal signaling pathways, altering cellular function.

The biological activity of PCBs is often mediated through direct binding to cellular receptors. The primary targets for many PCB congeners include the Aryl Hydrocarbon Receptor (AhR), estrogen receptors (ER), and thyroid hormone transport proteins. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR): Dioxin-like PCBs are known to bind to the AhR, which leads to the translocation of the receptor-ligand complex to the nucleus. nih.govnih.gov This event alters the transcription of a wide array of genes, most notably inducing the expression of Phase I and Phase II metabolizing enzymes like those in the cytochrome P450 family. nih.gov While 3,4,5-Trichlorobiphenyl is a non-dioxin-like PCB and is expected to have a lower affinity for the AhR compared to coplanar PCBs, its interaction cannot be entirely discounted as a mechanism of action.

Estrogen Receptor (ER): Many environmental contaminants, including certain PCBs, are recognized as endocrine disruptors due to their ability to interfere with hormone systems. nih.gov Research indicates that parent PCB compounds often exhibit low binding affinity for estrogen receptors. nih.gov However, their hydroxylated metabolites (OH-PCBs), formed via metabolic processes in the body, can act as estrogen receptor agonists. nih.govnih.govmagtech.com.cn These metabolites structurally mimic endogenous estrogens, allowing them to bind to ERα and ERβ, potentially triggering inappropriate estrogenic responses. nih.govepa.gov For instance, studies on other trichlorobiphenyls have shown that while the parent compound did not bind to the ER, its hydroxylated metabolites effectively competed with estradiol (B170435) for receptor binding in human recombinant ER-α competitive binding assays. nih.gov

Transthyretin (TTR): Beyond the estrogen receptor, OH-PCBs have been identified for their capacity to bind to the thyroxine transport protein, transthyretin (TTR). epa.gov This interaction can displace the natural ligand, thyroxine (T4), from TTR, disrupting thyroid hormone homeostasis, which is critical for development and metabolism. nih.gov

Interactive Data Table: Summary of Potential Receptor Interactions for 3,4,5-Trichlorobiphenyl (PCB 38) and its Metabolites

Click to view data

| Ligand | Receptor Target | Binding Potential | Cellular Effect |

|---|---|---|---|

| 3,4,5-Trichlorobiphenyl (Parent) | Aryl Hydrocarbon Receptor (AhR) | Low Affinity | Induction of metabolizing enzymes (e.g., Cytochrome P450). nih.gov |

| 3,4,5-Trichlorobiphenyl (Parent) | Estrogen Receptor (ER) | Very Low / Negligible | Unlikely to cause direct estrogenic effects. nih.gov |

| Hydroxylated Metabolites (OH-PCBs) | Estrogen Receptor (ERα, ERβ) | Agonistic Binding | Potential for endocrine disruption via inappropriate activation of estrogenic pathways. nih.govmagtech.com.cn |

| Hydroxylated Metabolites (OH-PCBs) | Transthyretin (TTR) | Competitive Binding | Disruption of thyroid hormone transport. epa.govnih.gov |

Perturbation of intracellular signaling pathways is a key consequence of receptor binding or cellular stress induced by xenobiotics. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental processes like proliferation, differentiation, and apoptosis. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and environmental stresses, including toxicants. nih.gov Activation of this pathway typically involves a three-tiered module of protein kinases that culminates in the dual phosphorylation and activation of p38. nih.gov Once activated, p38 kinase phosphorylates numerous substrates, including transcription factors, which in turn regulate gene expression programs associated with inflammation, cell cycle arrest, and apoptosis. nih.gov While specific studies directly investigating the effect of 3,4,5-Trichlorobiphenyl on the p38 pathway in cellular assays are limited, its classification as a persistent environmental toxicant suggests it is a likely activator of this and other stress-responsive signaling cascades in target cells, such as hepatocytes.

Mechanistic Research into Biological Process Alterations (e.g., Bile Acid Biosynthesis)

The biotransformation of 3,4,5-Trichlorobiphenyl is a critical determinant of its biological activity and its potential to disrupt vital physiological processes such as the synthesis of bile acids.

Upon absorption, PCBs are subject to metabolism primarily by the cytochrome P450 (CYP) enzyme system in the liver. acs.org This Phase I metabolic process introduces hydroxyl groups onto the biphenyl structure, creating various hydroxylated metabolites (OH-PCBs). nih.govnih.gov These metabolites are generally more polar than the parent compound, which facilitates their excretion; however, they have also been shown to be more biologically active and may persist in the body. epa.gov Subsequent Phase II reactions can conjugate these metabolites with molecules like glucuronic acid or sulfate to further increase water solubility. nih.gov

For 3,4,5-Trichlorobiphenyl (PCB 38), several potential hydroxylated metabolites have been identified through metabolic studies of related compounds. nih.gov

Interactive Data Table: Identified Hydroxylated Metabolites of 3,4,5-Trichlorobiphenyl (PCB 38)

Click to view data

| Parent Compound | Metabolite Name | Abbreviation | Reference |

|---|---|---|---|

| 3,4,5-Trichlorobiphenyl | 2-Hydroxy-3,4,5-Trichlorobiphenyl | 2-OH-PCB 38 | nih.gov |

| 3,4,5-Trichlorobiphenyl | 2'-Hydroxy-3,4,5-Trichlorobiphenyl | 2'-OH-PCB 38 | nih.gov |

| 3,4,5-Trichlorobiphenyl | 3'-Hydroxy-3,4,5-Trichlorobiphenyl | 3'-OH-PCB 38 | nih.gov |

| 3,4,5-Trichlorobiphenyl | 4'-Hydroxy-3,4,5-Trichlorobiphenyl | 4'-OH-PCB 38 | nih.gov |

Bile acid synthesis is a crucial liver function responsible for the elimination of cholesterol and the facilitation of lipid digestion. This process is tightly regulated by a network of enzymes and nuclear receptors. mdpi.com There is growing evidence that environmental pollutants, including PCBs, can disrupt bile acid homeostasis.

Mechanistic studies using human-relevant cell lines, such as HepG2 cells, have demonstrated that exposure to lower-chlorinated PCBs can lead to altered bile acid biosynthesis. acs.orgsimulations-plus.com For example, untargeted metabolomic analyses of HepG2 cells exposed to 3-chlorobiphenyl (B164846) (PCB 2) revealed significant perturbations in this pathway. acs.orgsimulations-plus.com Similarly, in vivo studies in mice have shown that early-life exposure to another PCB congener, PCB 126, results in long-term alterations in bile acid metabolism in adulthood. nih.gov

The primary mechanism for this disruption likely involves the modulation of key genes that regulate the bile acid synthesis pathways. The classical (or neutral) pathway is initiated by the rate-limiting enzyme Cholesterol 7α-hydroxylase (CYP7A1). nih.gov The expression of the CYP7A1 gene is under negative feedback control by bile acids themselves, mediated by the farnesoid X receptor (FXR). mdpi.comnih.gov It is plausible that PCB 38 or its metabolites could interfere with this regulatory axis, either by altering the expression of CYP7A1 and other key enzymes or by interacting with nuclear receptors like FXR. While direct evidence for PCB 38 is pending, the existing data from other congeners strongly suggest that interference with bile acid synthesis is a relevant mechanism of PCB-induced hepatotoxicity.

Interactive Data Table: Key Genes in Bile Acid Synthesis Potentially Targeted by PCBs

Click to view data

| Gene | Encoded Protein | Function in Bile Acid Synthesis | Potential Effect of PCB Exposure |

|---|---|---|---|

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classical pathway. nih.gov | Altered expression leading to dysregulated bile acid production. mdpi.comnih.gov |

| HSD3B7 | 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase | An early enzyme in the classical pathway. | Disruption of steroid nucleus modification. |

| AKR1D1 | Aldo-keto reductase family 1 member D1 | Converts intermediates in the steroid nucleus. nih.govbrieflands.com | Accumulation of atypical, toxic bile acid intermediates. |

| FXR (NR1H4) | Farnesoid X Receptor | Nuclear receptor that senses bile acid levels and represses CYP7A1. nih.gov | Inappropriate activation or repression, leading to loss of feedback control. mdpi.com |

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry and theoretical modeling are indispensable tools for understanding the molecular properties and behavior of polychlorinated biphenyls (PCBs), including their deuterated analogues. These methods provide insights into characteristics that are difficult or costly to measure experimentally, such as conformational dynamics, electronic properties, and environmental fate. For 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5, these computational approaches are crucial for predicting its behavior and interactions in biological and environmental systems.

Future Directions in Deuterated Polychlorinated Biphenyl Research

Advancements in Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of PCB analysis. nih.govresearchgate.net The future of PCB characterization lies in the evolution of these techniques to provide greater sensitivity, selectivity, and structural information. The primary goal is to move beyond simple quantification towards a more comprehensive understanding of congener-specific behavior in environmental and biological systems.

Gas chromatography coupled with mass spectrometry (GC-MS) has long been the standard for PCB analysis. nih.gov However, future research will increasingly rely on more sophisticated platforms. Two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers significantly enhanced separation power, which is crucial for resolving the complex mixtures of PCB congeners often found in environmental samples. nih.gov This technique allows for the separation of co-eluting isomers that would be indistinguishable by conventional GC-MS.

Similarly, liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is becoming more prominent, especially for analyzing PCB metabolites. researchgate.net The use of different ionization sources, such as atmospheric pressure chemical ionization (APCI), can provide complementary information to traditional electron ionization (EI) used in GC-MS. slideshare.net For elemental speciation and the use of heteroatom isotopic labels (e.g., ³⁷Cl), coupling GC with inductively coupled plasma mass spectrometry (GC-ICP-MS) presents another powerful, albeit specialized, analytical avenue. rsc.org In all these advanced methods, the use of deuterated standards like 3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5 is indispensable for correcting matrix effects and ensuring accurate quantification. nih.gov

Table 1: Comparison of Advanced Hyphenated Techniques for PCB Analysis

| Technique | Separation Principle | Detection Principle | Key Advantage for PCB Analysis |

|---|---|---|---|

| GCxGC-HR-TOF-MS | Comprehensive two-dimensional gas chromatography | High-resolution time-of-flight mass spectrometry | Superior separation of complex congener mixtures and isomers. |

| LC-MS/MS | High-performance liquid chromatography | Tandem mass spectrometry (e.g., triple quadrupole) | Effective for analyzing less volatile PCB metabolites and transformation products. researchgate.net |

| GC-ICP-MS | Gas chromatography | Inductively coupled plasma mass spectrometry | Enables element-specific detection (e.g., chlorine), useful for ³⁷Cl-labeled standards. rsc.org |

| LC-NMR | Liquid chromatography | Nuclear magnetic resonance spectroscopy | Provides definitive structural elucidation of unknown metabolites without requiring reference standards. ijarnd.com |

Integration of Multi-Omics Approaches in Mechanistic Biotransformation Studies

Understanding the precise mechanisms by which PCBs are biotransformed and exert their toxic effects requires a holistic, systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this. nih.gov Future research will increasingly use multi-omics to move from identifying correlations to defining causal pathways of PCB toxicity and metabolism. frontiersin.org

In this context, a typical study might involve exposing a model organism to a specific PCB congener and then measuring the global changes across different molecular levels.

Transcriptomics (mRNA-seq) reveals which genes are up- or down-regulated in response to exposure.

Proteomics identifies changes in protein expression and post-translational modifications, which represent the functional machinery of the cell. youtube.com

Metabolomics profiles the small-molecule metabolites, providing a snapshot of the organism's metabolic state and identifying the specific biotransformation products of the PCB.

The integration of these datasets can reveal the entire cascade of events, from gene activation to protein synthesis to metabolic output, that occurs in response to PCB exposure. nih.gov The role of this compound in these studies is to serve as an internal standard for accurately tracking the parent compound and its deuterated metabolites within the complex biological samples analyzed by techniques like LC-MS, ensuring that the metabolomics data is quantitatively robust.

Table 2: Overview of Multi-Omics Disciplines in PCB Research

| Omics Field | Molecules Measured | Key Insights for PCB Research |

|---|---|---|

| Genomics | DNA | Identifies genetic predispositions to PCB susceptibility. |

| Transcriptomics | RNA | Shows which genes are activated or silenced by PCB exposure. |

| Proteomics | Proteins | Reveals changes in cellular machinery and signaling pathways. youtube.com |

| Metabolomics | Metabolites | Identifies products of PCB biotransformation and downstream metabolic disruption. |

Exploration of Novel Synthetic Methodologies for Complex Isotopic Labeling

The synthesis of isotopically labeled standards is a prerequisite for advanced PCB research. While deuterated standards are available, future studies will demand more complex and specific labeling patterns to probe intricate metabolic questions. This requires the exploration of novel synthetic methodologies that offer greater precision and efficiency.